molecular formula C23H23ClN2OS B2702361 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223858-23-8

3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No. B2702361
CAS RN: 1223858-23-8
M. Wt: 410.96
InChI Key: XBLYQCMWPCTQDL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as CPD-1, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research applications.

Scientific Research Applications

Catalytic Applications and Reductive Cleavage

Compounds similar to the specified molecule have been utilized in catalytic functions, such as the reductive cleavage of the sulphur–sulphur bond of disulphides, with certain catalysts promoting the reduction to thiols while oxidizing other components. These reactions are critical in synthetic chemistry for the production of various compounds (H. Inoue & S. Tamura, 1986).

Synthesis of Heterocyclic Compounds

Research has shown the effectiveness of related structures in the synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles, which are crucial for developing new materials and pharmaceuticals. Techniques involving cyclization of acyl hydrazone highlight the versatility of these compounds in organic synthesis (Santosh P. Pardeshi, S. Patil, & V. Bobade, 2010).

Amidation Reactions

The catalysis of amidation reactions is another significant area of research. Compounds similar to the specified chemical have been found to catalyze the amidation of acyl imidazoles, showcasing their potential as efficient and safer catalysts in organic synthesis, especially for producing amides from acyl imidazoles (Claude Larrivée-Aboussafy et al., 2010).

Analgesic Activity

Explorations into the analgesic activity of spiro heterocycles have also been documented, where compounds with similar structural features demonstrate significant activity in pain relief assays. This suggests potential pharmaceutical applications for such compounds in developing new analgesic drugs (N. Cohen, B. Banner, & R. Lopresti, 1978).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and related compounds have shown significant biological activity against standard strains, indicating their potential in antimicrobial and antifungal applications (E. Rajanarendar et al., 2010).

properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c1-16-8-6-10-18(14-16)21(27)26-22(28)20(17-9-7-11-19(24)15-17)25-23(26)12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLYQCMWPCTQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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